molecular formula C17H16N2O2S2 B2498929 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034435-29-3

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2498929
CAS No.: 2034435-29-3
M. Wt: 344.45
InChI Key: JVJCWEMXYWRIEA-UHFFFAOYSA-N
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Description

1-Phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl group, a pyridine-thiophene hybrid scaffold, and a methanesulfonamide moiety. Its molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 344.45 g/mol (CAS: 1705498-00-5) . The compound is primarily utilized in research settings, particularly in studies exploring heterocyclic chemistry and receptor modulation, though its specific biological targets remain less characterized compared to structurally related analogs .

Properties

IUPAC Name

1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCWEMXYWRIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to a series of reactions including sulfonation, amination, and coupling reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

The compound has shown potential as a bioactive agent in drug discovery. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicinal applications, this compound is being explored for its potential therapeutic uses, particularly as:

  • Anti-inflammatory agents : Preliminary studies suggest that it may modulate inflammatory pathways.
  • Anticancer agents : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

The compound could be utilized in the development of new materials with specific properties such as enhanced conductivity or stability. Its unique electronic properties due to the thiophene and pyridine rings make it suitable for applications in organic electronics and sensor technologies.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent .
  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against multidrug-resistant pathogens. The findings suggested that modifications to the sulfonamide structure could enhance activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues in TRPV1 Receptor Studies

KMS-1589 (N-(2-Fluoro-4-(3-((2-(4-Methylpiperidin-1-yl)-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)Ureido)-Benzyl) Methanesulfonamide)

  • Key Differences :
    • KMS-1589 contains a urea linkage and a trifluoromethylpyridine group, whereas the target compound lacks these features, instead incorporating a thiophene-pyridine hybrid system .
    • The phenyl group in the target compound is unsubstituted, while KMS-1589 has a fluoro-substituted benzyl group.
  • Functional Implications: KMS-1589 demonstrates high specificity for the human TRPV1 receptor (IC₅₀ in nanomolar range), attributed to its urea moiety and trifluoromethyl group enhancing hydrophobic interactions .
Patent-Based Sulfonamide Derivatives (EP 2 697 207 B1)
  • Example Compound : N-(3-(2-(((4S,5R)-5-(3,5-Bis(Trifluorométhyl)-Phényl)-4-Méthyl-2-Oxooxazolidine-3-yl)Méthyl)-4,4-Diméthylcyclohex-1-Ényl)-4-Méthoxyphényl)-N-Méthylméthanesulfonamide
    • Key Differences :
  • The patent compound includes an oxazolidinone ring and a bis(trifluoromethyl)phenyl group, contrasting with the simpler phenyl and thiophene-pyridine motifs in the target compound . Functional Implications:
  • The oxazolidinone and trifluoromethyl groups likely enhance metabolic stability and membrane permeability, which are critical for oral bioavailability. The target compound’s thiophene-pyridine system may prioritize π-π stacking interactions but could exhibit lower metabolic resistance .
Ferrocene-Containing Sulfonamides
  • Example Compound : 1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-Hydroxy-7,7-Dimethyl-2-(Thiophen-2-yl)Bicyclo[2.2.1]Heptan-1-yl)-N,N-Dimethylmethanesulfonamide (Compound 37)
    • Key Differences :
  • Incorporates a ferrocenyl group and a bicyclic framework, absent in the target compound .
    • Functional Implications :
  • The target compound’s lack of such groups limits its utility in redox-driven contexts but may simplify synthetic routes .

Biological Activity

1-Phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, identified by its CAS number 2034435-29-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

The molecular formula of the compound is C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2} with a molecular weight of 344.5 g/mol. While specific physical properties such as density and boiling point are not available, the structure indicates potential solubility in organic solvents, which is typical for similar sulfonamide compounds .

Biological Activity Overview

Research into the biological activity of this compound has focused on various pharmacological effects, including:

  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties. For instance, analogs of 1H-isochromen-1-one derivatives showed potent antioxidant activity in DPPH assays, suggesting that structural modifications could enhance such properties in related compounds .
  • Antiplatelet Activity : The compound's potential role as an antiplatelet agent is noteworthy. Studies on similar compounds indicated that they could inhibit platelet aggregation significantly more than traditional agents like aspirin .
  • Cytotoxicity and Cancer Research : The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Research on piperidine derivatives has highlighted their ability to induce apoptosis in cancer cells, indicating that compounds with similar moieties might also possess anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups enhances biological activity. For instance, modifications that increase lipophilicity or introduce additional functional groups can significantly affect the compound's interaction with biological targets, including receptors and enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of compounds structurally related to this compound:

Study Findings Reference
Antioxidant ActivityCompounds showed up to 16-fold greater antioxidant activity than ascorbic acid in DPPH assays.
Antiplatelet EffectsSome analogs exhibited antiplatelet activity significantly higher than aspirin.
CytotoxicityPiperidine derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to standard treatments.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Heterocyclic Core Formation : Coupling of thiophene and pyridine rings using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the 2-(thiophen-3-yl)pyridin-3-yl backbone .

Sulfonamide Coupling : Reacting the amine group on the pyridine-thiophene hybrid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .

Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Key Considerations :

  • Temperature control (<50°C) during sulfonamide formation prevents side reactions.
  • Solvent choice (polar aprotic solvents like DMF) enhances reaction efficiency .

Q. What spectroscopic methods are employed to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and sulfonamide (δ 3.1–3.3 ppm for CH3SO2) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and isotopic pattern matching theoretical values .
  • X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles between thiophene-pyridine and sulfonamide groups .

Q. How is compound purity assessed in different research settings?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% required for biological assays .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.4% tolerance) .
  • Melting Point Consistency : Sharp melting point within 1–2°C of literature values indicates homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the sulfonamide coupling yield?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2 vs. Pd(PPh3)4 for cross-coupling efficiency; ligand additives (e.g., XPhos) improve turnover .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity) for amine activation; DMF often yields >80% conversion .
  • Stoichiometry Adjustments : Use 1.2 equivalents of methanesulfonyl chloride to drive the reaction to completion .
  • Kinetic Monitoring : In-situ FTIR tracks sulfonamide bond formation (disappearance of NH2 peak at 3300 cm⁻¹) .

Q. What computational methods predict the compound’s binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2) using crystal structures from the PDB (e.g., 5KIR). Key residues (e.g., Arg120, Tyr355) are analyzed for hydrogen bonding with the sulfonamide group .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
  • Free Energy Calculations (MM/PBSA) : Quantifies binding energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., celecoxib for COX-2 inhibition) .
    • Validate IC50 values via dose-response curves (3 technical replicates) .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers due to assay variability (e.g., differences in ATP concentration in kinase assays) .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

Q. What strategies are used to improve the compound’s metabolic stability?

Methodological Answer:

  • Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in vivo by esterases .
  • Microsomal Stability Assays : Incubate with rat liver microsomes; t1/2 >60 min indicates favorable pharmacokinetics .

Q. How is the compound’s selectivity for target vs. off-target proteins evaluated?

Methodological Answer:

  • Panel Screening : Test against related receptors (e.g., RORγt vs. PXR/LXR) at 10 μM; selectivity index (IC50 off-target / IC50 target) >100 indicates specificity .
  • Thermal Shift Assays : Measure ΔTm of target protein with/without compound; ΔTm >2°C suggests strong binding .
  • Cryo-EM : Resolve bound vs. unbound states of large complexes (e.g., ion channels) to confirm binding site occupancy .

Q. What in vivo models are appropriate for validating therapeutic potential?

Methodological Answer:

  • Murine Inflammation Models :
    • IL-23-Induced Psoriasis : Oral administration (10–30 mg/kg/day) with paw thickness reduction ≥50% indicates efficacy .
    • Adjuvant-Induced Arthritis : Monitor joint swelling via caliper measurements; compare to NSAID controls .
  • Pharmacokinetic Profiling : Measure plasma concentration (Cmax, AUC) and brain penetration (logBB >0.3) .

Q. How are synthetic byproducts characterized and mitigated?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., des-methyl sulfonamide) via fragmentation patterns .
  • Process Optimization :
    • Use scavenger resins (e.g., QuadraSil MP) to remove excess reagents .
    • Reduce reaction time to minimize epimerization at chiral centers .

Data Contradiction Analysis Example

Case Study : Discrepancies in COX-2 inhibition (IC50 = 0.5 μM vs. 2.1 μM across studies).
Resolution Steps :

Assay Conditions : Verify COX-2 source (human recombinant vs. murine) and substrate (arachidonic acid concentration) .

Compound Purity : Re-test batches with HPLC-validated purity; impurities >5% skew results .

Statistical Analysis : Apply Student’s t-test (p <0.05) to confirm significance of differences .

Key Structural and Reaction Data

Parameter Typical Value Reference
Sulfonamide Coupling Yield75–85% (DMF, 25°C)
Melting Point162–164°C
LogP (Predicted)2.8 ± 0.3
Plasma Stability (t1/2)120 min (human)

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